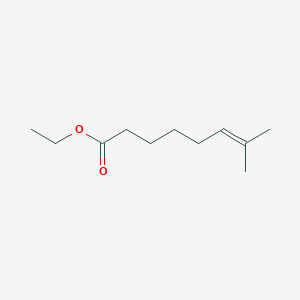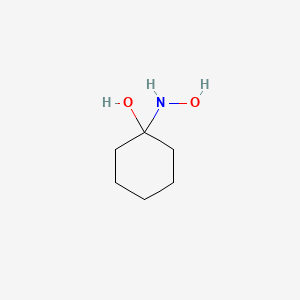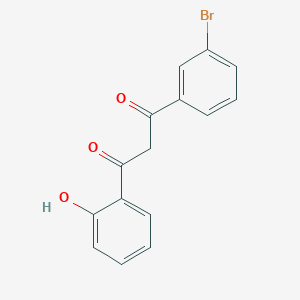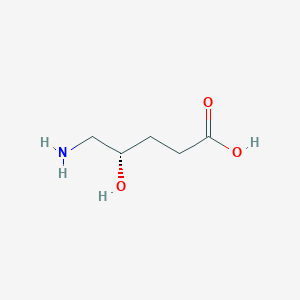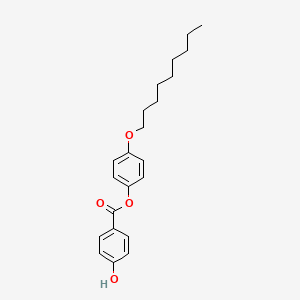![molecular formula C12H16 B14334748 3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane CAS No. 106055-35-0](/img/structure/B14334748.png)
3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane is a bicyclic hydrocarbon compound characterized by its unique structure, which includes two double bonds at the 3 and 7 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane involves its interaction with various molecular targets. The compound’s double bonds can participate in electrophilic addition reactions, leading to the formation of new chemical bonds. The pathways involved in these reactions include the formation of intermediate complexes and the subsequent rearrangement to yield the final products .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: A saturated analog without double bonds.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A ketone derivative with nitrogen atoms.
Uniqueness
3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane is unique due to its specific double bond positions, which confer distinct reactivity and potential for diverse chemical transformations. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science .
Propiedades
Número CAS |
106055-35-0 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
InChI |
InChI=1S/C12H16/c1-3-10-6-11-4-9(2)5-12(7-10)8-11/h11-12H,1-2,4-8H2 |
Clave InChI |
XWNAKZWCVHNUJM-UHFFFAOYSA-N |
SMILES canónico |
C=C=C1CC2CC(C1)CC(=C)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


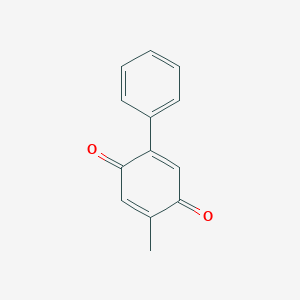

![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
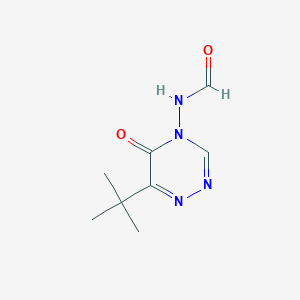
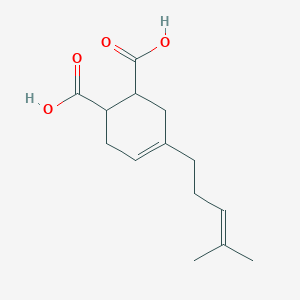
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
